molecular formula C7H8ClN3O B11906939 (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride

Cat. No.: B11906939
M. Wt: 185.61 g/mol
InChI Key: QBSADUTZOGRHDQ-UHFFFAOYSA-N
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Description

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride typically involves the formation of the imidazo[4,5-b]pyridine ring system followed by the introduction of the methanol group. One common method involves the use of a Pd-catalyzed amide coupling reaction. For instance, 3-alkyl and 3-arylamino-2-chloropyridines can react with primary amides in the presence of tris(dibenzylideneacetone)dipalladium(0)-chloroform adduct and di-tert-butyl dicarbonate in t-butanol .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production, such as the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, converting it to a carboxylic acid or aldehyde.

    Reduction: Reduction reactions can target the imidazo[4,5-b]pyridine ring, potentially reducing double bonds or nitro groups if present.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products:

    Oxidation: Products include carboxylic acids and aldehydes.

    Reduction: Products include reduced imidazo[4,5-b]pyridine derivatives.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or alkylated derivatives.

Scientific Research Applications

(3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (3H-Imidazo[4,5-b]pyridin-6-yl)methanol hydrochloride is unique due to its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity compared to other imidazo[4,5-b]pyridine derivatives.

Properties

Molecular Formula

C7H8ClN3O

Molecular Weight

185.61 g/mol

IUPAC Name

1H-imidazo[4,5-b]pyridin-6-ylmethanol;hydrochloride

InChI

InChI=1S/C7H7N3O.ClH/c11-3-5-1-6-7(8-2-5)10-4-9-6;/h1-2,4,11H,3H2,(H,8,9,10);1H

InChI Key

QBSADUTZOGRHDQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1NC=N2)CO.Cl

Origin of Product

United States

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